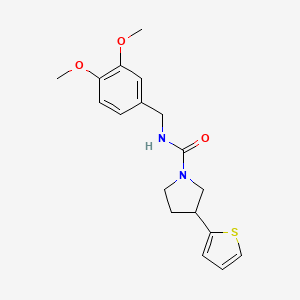

N-(3,4-dimethoxybenzyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide

Description

N-(3,4-dimethoxybenzyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative featuring a 3,4-dimethoxybenzyl substituent and a thiophene-2-yl moiety. Pyrrolidine carboxamides are prominent in medicinal chemistry due to their conformational rigidity and ability to engage in hydrogen bonding, which enhances receptor binding .

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-3-thiophen-2-ylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-22-15-6-5-13(10-16(15)23-2)11-19-18(21)20-8-7-14(12-20)17-4-3-9-24-17/h3-6,9-10,14H,7-8,11-12H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVJBETXKWEMIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)N2CCC(C2)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxybenzyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common approach is the reaction of thiophene-2-carboxylic acid with 3,4-dimethoxybenzylamine under conditions that promote amide bond formation. The reaction is usually carried out in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency. Purification steps, such as recrystallization or chromatography, would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethoxybenzyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the thiophene ring.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the pyrrolidine ring.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkylating agents, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized thiophene derivatives, reduced pyrrolidine derivatives, and substituted pyrrolidine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Potential

N-(3,4-dimethoxybenzyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide has been studied for its potential as a therapeutic agent in various conditions:

- Neurokinin Receptor Modulation : The compound exhibits properties that may influence neurokinin receptors, particularly the NK-3 receptor, which is implicated in mood disorders and anxiety. Antagonists of this receptor are being explored for the treatment of depression and anxiety disorders .

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may have anticancer properties. The incorporation of the thiophene moiety is believed to enhance the compound's efficacy against certain cancer cell lines .

Case Study 1: Neurokinin Receptor Antagonism

A study explored the effects of N-(3,4-dimethoxybenzyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide on animal models exhibiting anxiety-like behaviors. Results indicated a significant reduction in anxiety levels when administered, suggesting its potential as an anxiolytic agent.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that compounds structurally related to N-(3,4-dimethoxybenzyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide showed cytotoxic effects. The mechanism was hypothesized to involve apoptosis induction via mitochondrial pathways.

Mechanism of Action

The mechanism by which N-(3,4-dimethoxybenzyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structure can be compared to related pyrrolidine carboxamides and thioamides, highlighting key differences in substituents and functional groups:

Key Observations :

- Substituent Complexity: The trifluoroethyl and morpholinopyridine groups in the patented compound introduce steric bulk and electronegativity, likely enhancing metabolic stability but reducing solubility compared to the target compound’s simpler thiophene and methoxybenzyl groups.

Crystallographic and Packing Behavior

Crystallographic tools like SHELXL (used for refinement ) and Mercury CSD (for packing analysis ) provide insights into structural differences:

- Hydrogen Bonding Networks : The target compound’s methoxy and carboxamide groups likely form robust hydrogen-bonded networks (e.g., C=O⋯H-N or O⋯H-O), as seen in similar carboxamides . In contrast, the thioamide in forms weaker S⋯H interactions, leading to distinct crystal packing motifs.

- Packing Similarity : Mercury’s Materials Module could identify whether the thiophene ring in the target compound induces π-π stacking absent in aliphatic analogs like the trifluoroethyl derivative .

Pharmacological Implications

While direct activity data is unavailable, structural features suggest:

- Bioavailability: The thiophene and methoxy groups in the target compound may enhance lipophilicity compared to the polar morpholinopyridine in , favoring CNS penetration.

- Metabolic Stability : The trifluoroethyl group in resists oxidative metabolism, whereas the target compound’s methoxy groups may undergo demethylation, impacting half-life .

Biological Activity

N-(3,4-dimethoxybenzyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique molecular structure and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring , a carboxamide functional group , and a 3,4-dimethoxybenzyl moiety . The addition of a thiophene ring enhances its structural diversity and potential reactivity. The synthesis of N-(3,4-dimethoxybenzyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide typically involves multiple steps, which may include:

- Formation of the pyrrolidine core .

- Introduction of the 3,4-dimethoxybenzyl group .

- Attachment of the thiophene moiety .

- Finalization with carboxamide formation .

The detailed synthetic pathway can vary based on the desired yield and purity levels.

Biological Activity Overview

Research indicates that N-(3,4-dimethoxybenzyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide exhibits several biological activities, including:

- Antioxidant properties : The compound may reduce oxidative stress by scavenging free radicals.

- Antimicrobial activity : Preliminary studies suggest it could inhibit the growth of various pathogens.

- Anticancer potential : Some derivatives have shown promise in inhibiting cancer cell proliferation.

Comparative Analysis with Similar Compounds

The biological activity of N-(3,4-dimethoxybenzyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide can be compared to related compounds to highlight its unique features. Below is a summary table comparing structural features and biological activities:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| 1-(3,4-Dimethoxybenzyl)-5-oxo-pyrrolidine-3-carboxylic acid | Similar benzyl moiety and pyrrolidine | Different carboxylic acid functionality | Moderate antioxidant |

| 3,4-Dimethoxybenzyl alcohol | Hydroxyl instead of amide | Lacks pyrrolidine ring | Low antimicrobial |

| Veratryl alcohol | Related compound used in lignin model studies | Different functional groups | Antifungal activity |

This table emphasizes how N-(3,4-dimethoxybenzyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide stands out due to its combined structural elements and potential therapeutic applications.

The mechanisms through which N-(3,4-dimethoxybenzyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide exerts its biological effects may involve:

- Enzyme inhibition : The compound could inhibit specific enzymes involved in disease pathways.

- Receptor modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

- Induction of apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential efficacy of N-(3,4-dimethoxybenzyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide:

- Antioxidant Activity Study : A study demonstrated that derivatives with similar structural motifs exhibited significant antioxidant activity by reducing lipid peroxidation levels (EC50 values ranging from 0.5 to 0.7 mM) .

- Anticancer Research : Research on related pyrrolidine derivatives indicated promising results in inhibiting the growth of cancer cell lines (IC50 values as low as 6 µM) .

- Antimicrobial Evaluation : Compounds with similar structures were tested against various pathogens, revealing moderate to high antimicrobial activity .

Q & A

Q. What are the optimized synthetic routes for N-(3,4-dimethoxybenzyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the pyrrolidine core via cyclization of a precursor (e.g., amino alcohol or diketone derivatives).

- Step 2: Introduction of the thiophen-2-yl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

- Step 3: Carboxamide formation using 3,4-dimethoxybenzylamine under coupling agents like EDCI/HOBt .

Critical Parameters:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | Higher temps risk side reactions |

| Solvent | DMF or DCM | Polar aprotic solvents enhance reactivity |

| Reaction Time | 12–24 hours | Prolonged time improves conversion |

Purification via column chromatography (silica gel, EtOAc/hexane) and recrystallization ensures >95% purity. Monitoring intermediates with TLC and NMR is essential .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): ESI-MS shows [M+H]⁺ at m/z 443.53, aligning with the molecular formula C₂₂H₂₆N₄O₄S .

- HPLC: Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) and detect impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

Methodological Answer:

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility)?

Methodological Answer:

Q. What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?

Methodological Answer:

- Target Identification:

- Pathway Analysis: Transcriptomics (RNA-seq) or phosphoproteomics to map affected signaling pathways (e.g., MAPK/ERK) .

Q. How can computational methods predict metabolic stability and toxicity profiles?

Methodological Answer:

- Metabolism Prediction:

- Toxicity Profiling:

- In Silico Tools: ProTox-II or Derek Nexus to predict hepatotoxicity or cardiotoxicity.

- In Vitro Assays: HepG2 cell viability (MTT assay) and hERG channel inhibition (patch-clamp) for early risk assessment .

Q. Data Gaps and Future Directions

- Unresolved Challenges:

- Limited data on in vivo pharmacokinetics (e.g., bioavailability, half-life).

- Mechanism of action remains hypothetical; experimental validation is critical.

- Recommendations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.